(3-Methyl-2-nitrophenyl)(phenyl)methanone
Description
(3-Methyl-2-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzophenone, where one of the phenyl rings is substituted with a 3-methyl-2-nitrophenyl group
Properties
CAS No. |
865887-81-6 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(3-methyl-2-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11NO3/c1-10-6-5-9-12(13(10)15(17)18)14(16)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
FEHVVTLOLHDZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-nitrophenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: Benzene, 3-methyl-2-nitrobenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-2-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, SnCl2/HCl.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Br2/FeBr3 for bromination.
Oxidation: KMnO4 in acidic or basic medium.
Major Products
Reduction: (3-Amino-2-nitrophenyl)(phenyl)methanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: (3-Carboxy-2-nitrophenyl)(phenyl)methanone.
Scientific Research Applications
(3-Methyl-2-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methyl-2-nitrophenyl)(phenyl)methanone depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, without the nitro and methyl substitutions.
(4-Methyl-2-nitrophenyl)(phenyl)methanone: A positional isomer with the nitro and methyl groups in different positions.
(3-Methyl-4-nitrophenyl)(phenyl)methanone: Another isomer with different substitution patterns.
Uniqueness
(3-Methyl-2-nitrophenyl)(phenyl)methanone is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring creates a unique electronic environment, affecting its interactions with other molecules.
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